

A Comparative Guide to JNJ-27141491 and Cenicriviroc for Preclinical Research

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Compound of Interest

Compound Name: JNJ-27141491

Cat. No.: B1244925

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This guide provides a detailed comparison of two chemokine receptor antagonists, **JNJ-27141491** and cenicriviroc, to assist researchers, scientists, and drug development professionals in their preclinical research endeavors. The information presented is based on publicly available experimental data.

Overview and Mechanism of Action

JNJ-27141491 is a selective, noncompetitive, and orally active functional antagonist of the human C-C chemokine receptor 2 (CCR2). Its mechanism involves the inhibition of CCR2 function in a manner that is both insurmountable and reversible. By targeting CCR2, **JNJ-27141491** effectively blocks the signaling induced by monocyte chemoattractant proteins (MCPs) such as MCP-1, -3, and -4. This interference with the CCR2 signaling pathway disrupts the activation and recruitment of inflammatory leukocytes to sites of inflammation.

Cenicriviroc (CVC) is an orally administered small molecule that functions as a dual antagonist of both CCR2 and C-C chemokine receptor 5 (CCR5)[1]. This dual antagonism allows cenicriviroc to modulate inflammatory responses mediated by both of these key chemokine receptors. In the context of liver disease, antagonism of CCR2 is expected to reduce the recruitment of inflammatory monocytes and macrophages, while CCR5 antagonism may also impact the migration and activation of hepatic stellate cells, which are key drivers of fibrosis[2]. Cenicriviroc has been investigated in clinical trials for non-alcoholic steatohepatitis (NASH) with liver fibrosis[1].

In Vitro and Ex Vivo Activity

The following tables summarize the available quantitative data on the in vitro and ex vivo activities of **JNJ-27141491** and cenicriviroc.

Table 1: In Vitro Inhibitory Activity of **JNJ-27141491**

Assay	Cell Type/System	Ligand	IC50 (nM)
[³⁵ S]GTPγS Binding	hCCR2-CHO cell membranes	MCP-1	38 ± 9
Ca ²⁺ Mobilization	hCCR2-CHO cells	MCP-1	13 ± 1
Ca ²⁺ Mobilization	THP-1 cells	MCP-1	13 ± 2
Ca ²⁺ Mobilization	Human blood monocytes	MCP-1	43 ± 4
Chemotaxis	Human PBMC	MCP-1	97 ± 16
¹²⁵ I-MCP-1 Binding	Human monocytes	MCP-1	400

Data sourced from MedchemExpress and ResearchGate.

Table 2: In Vitro and Ex Vivo Activity of Cenicriviroc

Assay/Parameter	Target	Cell Type/System	Potency/Occupancy
Antiviral Activity (EC ₅₀)	HIV-2 R5-tropic isolates	PBMCs	0.03 - 0.98 nM
Receptor Occupancy	CCR2	Human monocytes	~98% at 6 nmol/L
Receptor Occupancy	CCR5	Human CD4 ⁺ and CD8 ⁺ T-cells	≥90% at 2.3-3.1 nmol/L
General Potency	CCR2/CCR5	Various	Nanomolar potency

Data sourced from PLOS One and Taylor & Francis.[\[3\]](#)[\[4\]](#)

In Vivo Preclinical Efficacy

JNJ-27141491 has demonstrated oral anti-inflammatory activity in a transgenic mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Due to its lack of activity against murine CCR2, these studies were conducted in transgenic mice expressing the human CCR2 receptor.

Table 3: In Vivo Efficacy of **JNJ-27141491** in a Transgenic hCCR2 Mouse Model of EAE

Dose	Outcome
20 mg/kg q.d.	Significantly delayed onset and temporarily reduced neurological signs

Data sourced from the Journal of Pharmacology and Experimental Therapeutics.

Cenicriviroc has been evaluated in several preclinical models of liver and kidney fibrosis, demonstrating its antifibrotic and anti-inflammatory effects.

Table 4: In Vivo Efficacy of Cenicriviroc in Animal Models of Fibrosis

Model	Animal	Key Findings
Thioacetamide-induced liver fibrosis	Rat	Significant reductions in collagen deposition
Diet-induced NASH	Mouse	Significant reductions in collagen deposition and NAFLD activity score
Unilateral Ureteral Obstruction (kidney fibrosis)	Mouse	Attenuated UUO-induced increases in renal cortical fibrosis

Data sourced from PLOS One.[\[5\]](#)[\[6\]](#)

Clinical Trial Data (Cenicriviroc)

Cenicriviroc has undergone extensive clinical evaluation for the treatment of NASH with liver fibrosis in studies such as the Phase 2b CENTAUR trial and the Phase 3 AURORA trial.

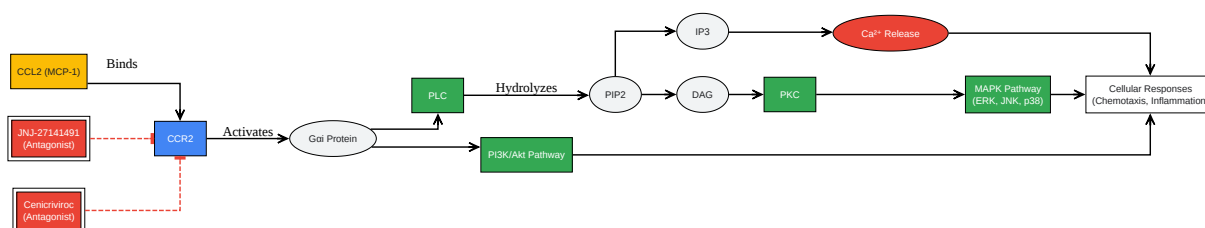
Table 5: Key Efficacy Endpoints from the CENTAUR and AURORA trials for Kenicsiviroc

Trial	Endpoint	Kenicsiviroc Group	Placebo Group	P-value
CENTAUR (Year 1)	≥1-stage improvement in fibrosis and no worsening of steatohepatitis	20%	10%	0.02
AURORA (Month 12)	≥1-stage improvement in fibrosis without worsening of steatohepatitis	22.3%	25.5%	0.21

Data sourced from various clinical trial publications.[2]

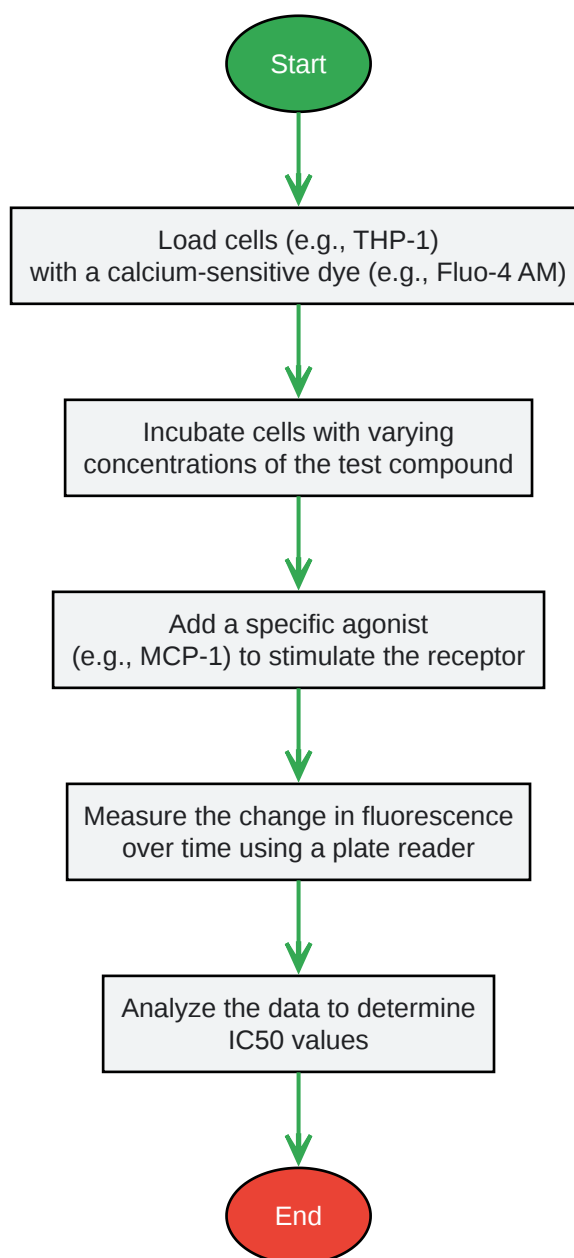
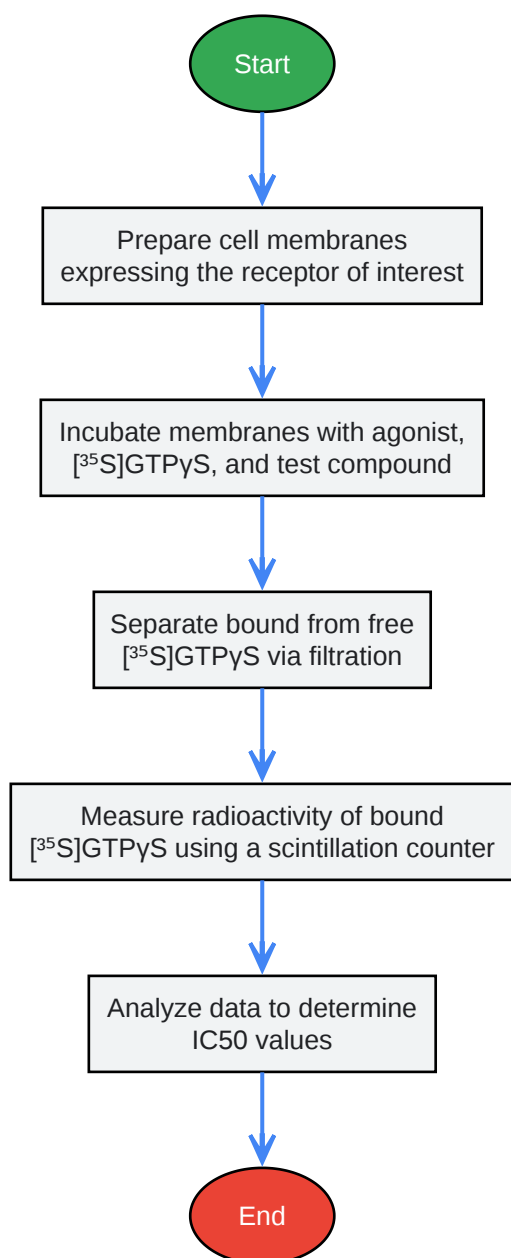
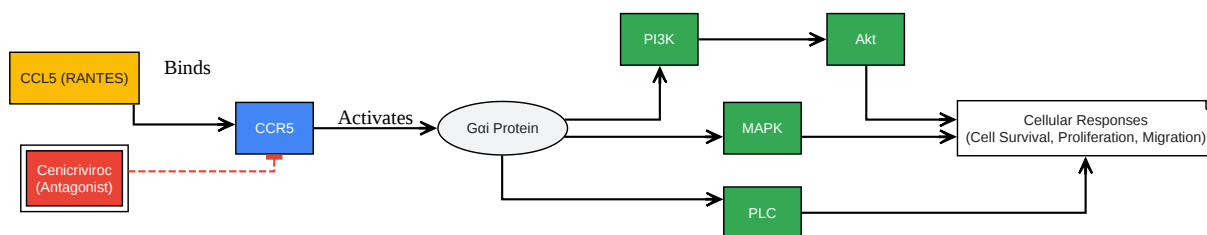
Signaling Pathways

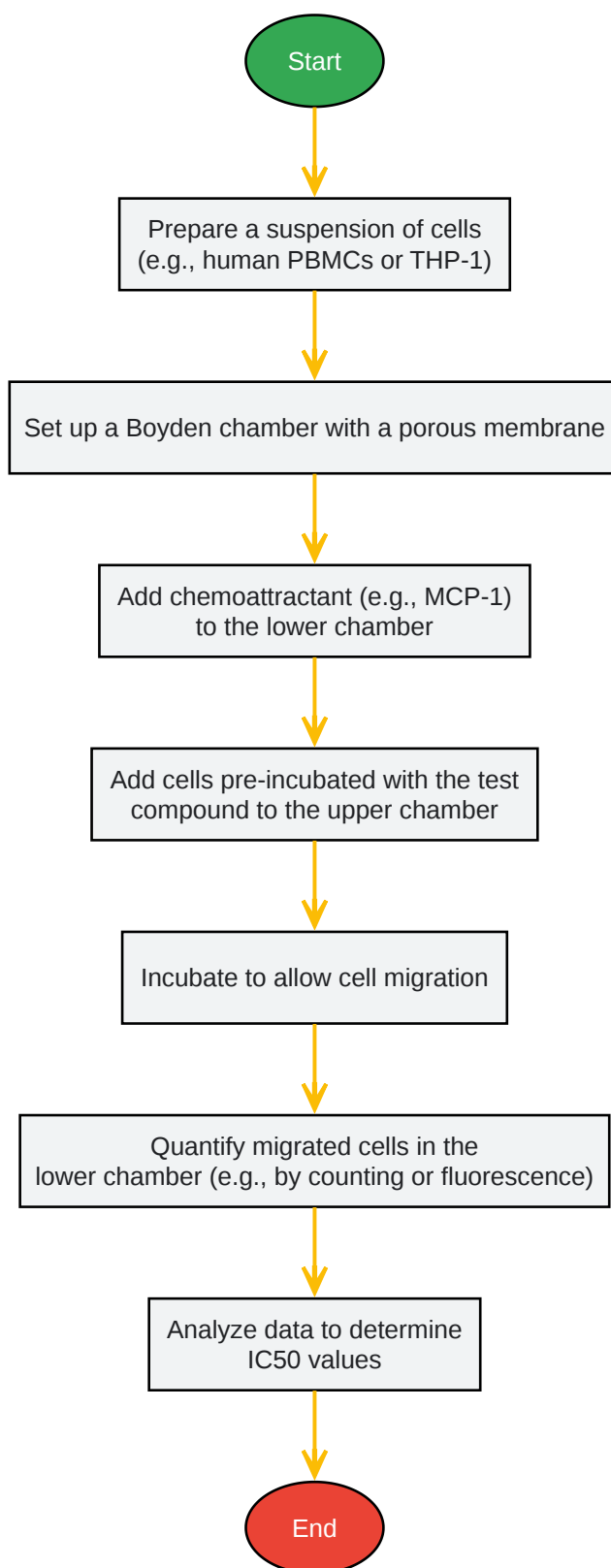
The following diagrams illustrate the signaling pathways of CCR2 and CCR5, which are the targets of **JNJ-27141491** and cenicsiviroc.



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CCR2 Signaling Pathway and Antagonist Action





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